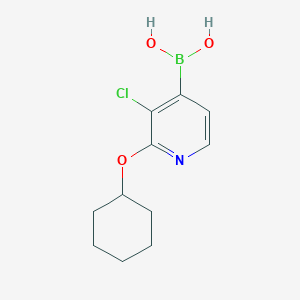

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

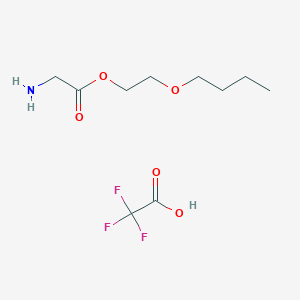

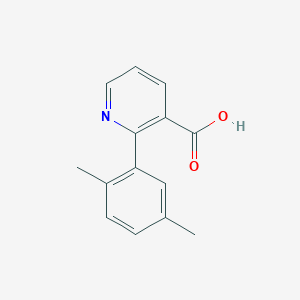

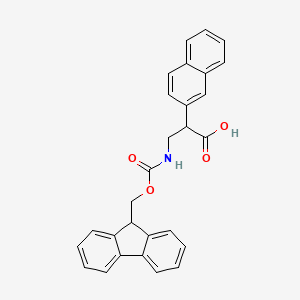

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is a useful research compound. Its molecular formula is C11H15BClNO3 and its molecular weight is 255.51 g/mol. The purity is usually 95%.

The exact mass of the compound this compound; 98% is 255.0833512 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid is utilized in the synthesis of complex heteroarylpyridines through Suzuki–Miyaura cross-coupling reactions. These reactions enable the creation of highly functionalized heteroarylpyridine derivatives, which are valuable in various chemical and pharmaceutical applications. For example, the reaction of dichloropyridyl boronic acids with amino-chloropyridines can yield compounds like 5H-pyrrolo[2,3-b:4,5-b']dipyridine, also known as 1,5-diazacarbazole, through sequential cross-coupling and intramolecular cyclisation reactions. This showcases the compound's role in forming complex molecular structures with potential biological activity (Smith et al., 2008).

Boronic Acid Catalysis

Boronic acids, including derivatives like this compound, are versatile molecules in chemistry known for their use in organic reactions, molecular recognition, and assembly. The catalytic properties of boronic acids enable highly enantioselective reactions, such as the aza-Michael addition of hydroxamic acids to quinone imine ketals. This reaction can be catalyzed by chiral boronic acids, leading to densely functionalized cyclohexanes, which are important in medicinal chemistry (Hashimoto et al., 2015).

Crystal Engineering

In crystal engineering, this compound derivatives can interact with chlorometallate to form salts with unique structural forms. These salts can assemble into one-, two-, and three-dimensional hydrogen bond networks, showcasing the potential of boronic acids in constructing novel crystalline materials with potential applications in catalysis, sensor design, and more (Yahsi et al., 2015).

Fundamental Reaction Analyses for Chemosensors

The reactivity of pyridinium boronic acids, akin to this compound, towards compounds like 4-isopropyltropolone in acidic solutions has been studied to understand the fundamental mechanisms that could be applied in designing effective organoboron-based chemosensors. These studies help in elucidating the influence of the boronic acid moiety's positive charge on its reactivity, which is crucial for the development of sensitive and selective chemical sensors (Iwatsuki et al., 2012).

Synthesis of Complex Molecules for Agrochemical Applications

Compounds containing the pyridine moiety, such as this compound, are often used in the synthesis of complex molecules with potential agrochemical applications. For example, the synthesis of intermediates for insecticides like tefluthrin demonstrates the role of such compounds in developing new solutions for pest control in agriculture (Liu et al., 2006).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2-(cyclohexyloxy)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached organic group) from boron to a transition metal, typically palladium . The transition metal acts as a catalyst, facilitating the formation of a new carbon-carbon bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of complex organic compounds. The specific molecular and cellular effects would depend on the compounds synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the temperature . Additionally, the compound’s stability may be affected by exposure to air or moisture .

Properties

IUPAC Name |

(3-chloro-2-cyclohexyloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-10-9(12(15)16)6-7-14-11(10)17-8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRARJIQQFDZYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC2CCCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride](/img/structure/B6343525.png)

![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6343562.png)